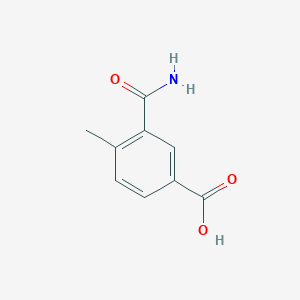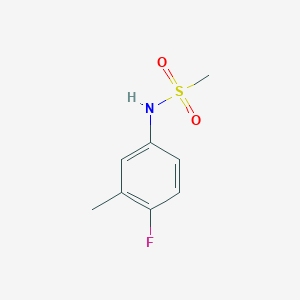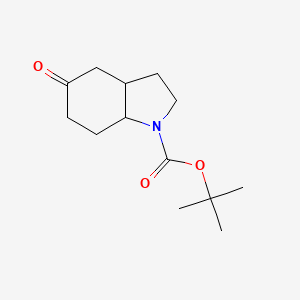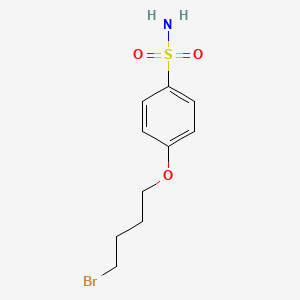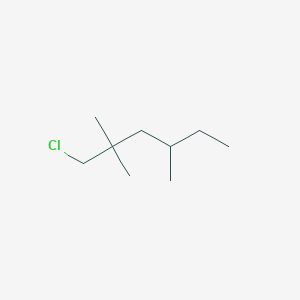
3-(3-Fluoro-2-hydroxypropyl)azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-(3-Fluoro-2-hydroxypropyl)azepan-2-one involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. general methods include the use of fluorinated intermediates and azepanone derivatives . Industrial production methods are not widely documented, but laboratory-scale synthesis often involves the use of standard organic synthesis techniques .
Analyse Chemischer Reaktionen
3-(3-Fluoro-2-hydroxypropyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium iodide or potassium fluoride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-2-hydroxypropyl)azepan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It may be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-2-hydroxypropyl)azepan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
3-(3-Fluoro-2-hydroxypropyl)azepan-2-one can be compared with other similar compounds, such as:
- 3-(3-Chloro-2-hydroxypropyl)azepan-2-one
- 3-(3-Bromo-2-hydroxypropyl)azepan-2-one
- 3-(3-Iodo-2-hydroxypropyl)azepan-2-one
These compounds share similar structures but differ in their halogen substituents, which can affect their reactivity and applications.
Eigenschaften
Molekularformel |
C9H16FNO2 |
|---|---|
Molekulargewicht |
189.23 g/mol |
IUPAC-Name |
3-(3-fluoro-2-hydroxypropyl)azepan-2-one |
InChI |
InChI=1S/C9H16FNO2/c10-6-8(12)5-7-3-1-2-4-11-9(7)13/h7-8,12H,1-6H2,(H,11,13) |
InChI-Schlüssel |
LOPXOCUNQMSEEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(=O)C(C1)CC(CF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




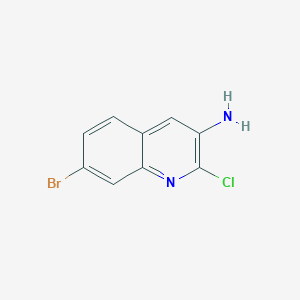
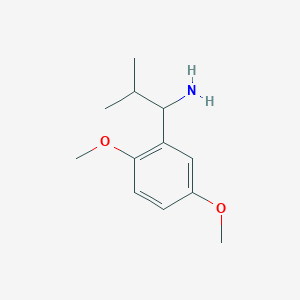
![1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile](/img/structure/B13196804.png)
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
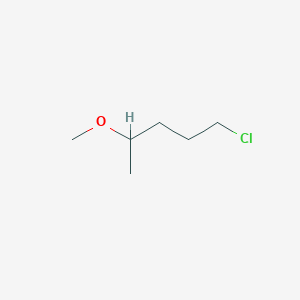
![3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL](/img/structure/B13196811.png)
